molecular formula C6H13ClN2O B8217254 (5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride

(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride

Cat. No.: B8217254
M. Wt: 164.63 g/mol
InChI Key: JZSNGORVKPJBMJ-JEDNCBNOSA-N
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Description

(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride include:

    (5S)-5-amino-1-methyl-piperidin-2-one: The base form without the hydrochloride group.

    (5S)-5-amino-1-methyl-piperidin-2-one;hydrobromide: A similar compound with a different halide group.

    (5S)-5-amino-1-methyl-piperidin-2-one;hydroiodide: Another variant with a different halide group.

Uniqueness

The uniqueness of this compound lies in its specific structural properties and reactivity, which make it suitable for various applications that other similar compounds may not be able to achieve. Its hydrochloride form also enhances its solubility and stability, making it more practical for certain uses.

Properties

IUPAC Name

(5S)-5-amino-1-methylpiperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSNGORVKPJBMJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](CCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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